molecular formula C10H12BrNO4 B13716715 1-Bromo-5-(2-methoxyethoxy)-2-methyl-4-nitrobenzene

1-Bromo-5-(2-methoxyethoxy)-2-methyl-4-nitrobenzene

Cat. No.: B13716715
M. Wt: 290.11 g/mol
InChI Key: QSUDKJIEVBYKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-(2-methoxyethoxy)-2-methyl-4-nitrobenzene is a substituted nitroaromatic compound featuring a bromine atom at position 1, a methyl group at position 2, a nitro group at position 4, and a 2-methoxyethoxy substituent at position 5. This compound’s structure combines electron-withdrawing (nitro, bromine) and electron-donating (methoxyethoxy, methyl) groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H12BrNO4

Molecular Weight

290.11 g/mol

IUPAC Name

1-bromo-5-(2-methoxyethoxy)-2-methyl-4-nitrobenzene

InChI

InChI=1S/C10H12BrNO4/c1-7-5-9(12(13)14)10(6-8(7)11)16-4-3-15-2/h5-6H,3-4H2,1-2H3

InChI Key

QSUDKJIEVBYKAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)OCCOC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-5-(2-methoxyethoxy)-2-methyl-4-nitrobenzene typically involves the bromination of 2-methyl-4-nitrobenzene followed by the introduction of the methoxyethoxy group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-5-(2-methoxyethoxy)-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-5-(2-methoxyethoxy)-2-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(2-methoxyethoxy)-2-methyl-4-nitrobenzene involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can participate in redox reactions, affecting cellular processes. The methoxyethoxy group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-bromo-5-(2-methoxyethoxy)-2-methyl-4-nitrobenzene with analogs from the evidence, focusing on substituents, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Hazards (GHS) Synthesis Methods Applications/References
This compound Br (1), CH₃ (2), NO₂ (4), 2-methoxyethoxy (5) C₁₀H₁₂BrNO₄ 290.11 g/mol Not explicitly stated Likely via electrophilic substitution or coupling reactions Intermediate for pharmaceuticals
1-Bromo-2,5-dimethoxy-4-nitrobenzene () Br (1), OCH₃ (2,5), NO₂ (4) C₈H₈BrNO₅ 278.06 g/mol H302 (oral toxicity) Electrochemical nitration with nitrite Nitration studies, intermediates
4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene () Br (4), 2-methoxyethoxy (1), NO₂ (2) C₉H₁₀BrNO₄ 276.08 g/mol Not provided Commercial synthesis (supplier data) Specialty chemical synthesis
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene () Br (1), F (4), OCH₃ (2), NO₂ (5) C₇H₅BrFNO₃ 262.02 g/mol H302, H315, H319, H335 Halogenation/nitration sequences Safety studies, hazardous material
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene () Br (1), F (3), OCH₃ (2), NO₂ (4) C₇H₅BrFNO₃ 262.02 g/mol H302, H315, H319 Similar to above Experimental intermediates
4-Bromo-2-ethoxy-1-methylbenzene () Br (4), OCH₂CH₃ (2), CH₃ (1) C₉H₁₁BrO 215.09 g/mol Not provided Alkylation of bromophenols Agrochemical precursors

Key Observations:

Substituent Effects: The 2-methoxyethoxy group in the target compound enhances solubility in polar solvents compared to simpler methoxy or ethoxy analogs (e.g., ). Electron-withdrawing groups (NO₂, Br) dominate reactivity, directing further substitution reactions to specific positions. For example, nitration typically occurs at positions activated by electron-donating groups .

Hazard Profiles :

  • Bromonitrobenzene derivatives consistently exhibit oral toxicity (H302) and skin/eye irritation (H315, H319), as seen in and . The target compound likely shares these hazards due to structural similarities .

Synthesis Routes :

  • The target compound’s synthesis may involve multistep functionalization , such as bromination of a pre-nitrated aromatic ring or coupling of a 2-methoxyethoxy group via nucleophilic substitution, akin to methods in and .

Research Findings and Data

Reactivity in Electrophilic Substitution ():

  • Nitro and bromine groups deactivate the benzene ring, but electron-donating substituents (e.g., 2-methoxyethoxy) can activate specific positions. For example, in 1-bromo-2,5-dimethoxy-4-nitrobenzene, nitration occurs at the position ortho to methoxy groups .

Biological Activity

1-Bromo-5-(2-methoxyethoxy)-2-methyl-4-nitrobenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a nitro group, and a methoxyethoxy substituent on a benzene ring. The presence of these functional groups is critical for its biological activity.

The nitro group in this compound can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to cytotoxic effects. The methoxyethoxy group may enhance the compound's solubility and bioavailability, impacting its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of nitrobenzene compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess such properties .

Anticancer Activity

Studies have highlighted the anticancer potential of nitro-substituted aromatic compounds. For example, compounds with similar nitro and bromo substitutions have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the micromolar range .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
5-Bromo-2-nitrotolueneMCF-71.93
4-NitrobromobenzeneHCT-1160.48

Case Studies

In a recent study focused on the synthesis and evaluation of nitro-substituted phenols, researchers found that modifications to the aromatic ring significantly influenced biological activity . The incorporation of electron-withdrawing groups like nitro and halogens was crucial for enhancing anticancer efficacy.

Another investigation assessed the apoptosis-inducing capabilities of similar compounds on cancer cell lines. Flow cytometry analysis revealed that these compounds could trigger apoptosis via caspase activation, indicating a potential mechanism through which this compound might exert its anticancer effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.